N-[(2-Chlorophenyl)methyl]-N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]prop-2-enamide
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Description
This compound is a complex organic molecule that contains several functional groups. It has a 2-chlorophenyl group, a cyclopropyl group, an oxazole ring, and an amide group. Each of these groups can confer different properties to the molecule and can participate in different types of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 2-chlorophenyl group could be introduced using a Friedel-Crafts acylation, the cyclopropyl group could be formed using a Simmons-Smith reaction, and the oxazole ring could be synthesized using a Robinson-Gabriel synthesis . The final step would likely involve the formation of the amide bond .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2-chlorophenyl group is a benzene ring with a chlorine atom attached, which is likely to be planar due to the sp2 hybridization of the carbon atoms. The cyclopropyl group is a three-membered carbon ring, which is likely to have some ring strain. The oxazole ring is a five-membered ring containing an oxygen and a nitrogen atom, which is likely to be planar. The amide group consists of a carbonyl group (C=O) and a nitrogen atom, and can participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present. The 2-chlorophenyl group could undergo electrophilic aromatic substitution reactions, the cyclopropyl group could undergo ring-opening reactions, the oxazole ring could participate in nucleophilic substitution reactions at the carbon between the oxygen and nitrogen atoms, and the amide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group and the ability to form hydrogen bonds could make it somewhat soluble in water. The presence of the nonpolar 2-chlorophenyl and cyclopropyl groups could make it soluble in nonpolar solvents .Future Directions
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-2-16(21)20(10-13-5-3-4-6-15(13)18)11-14-9-19-17(22-14)12-7-8-12/h2-6,9,12H,1,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUZEIQKKWLAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC=CC=C1Cl)CC2=CN=C(O2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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